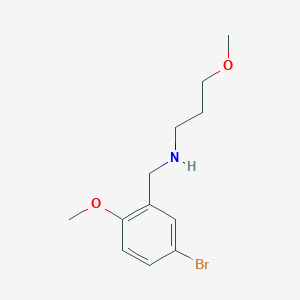![molecular formula C23H20N6O7S B262103 N-(2,6-dimethoxypyrimidin-4-yl)-4-[[(Z)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B262103.png)
N-(2,6-dimethoxypyrimidin-4-yl)-4-[[(Z)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]amino]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dimethoxypyrimidin-4-yl)-4-[[(Z)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]amino]benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as DTNB, and it has been used in various applications in the laboratory setting. DTNB is a sulfhydryl reagent that is used to measure the concentration of sulfhydryl groups in proteins and enzymes. The purpose of
Mécanisme D'action
DTNB reacts with sulfhydryl groups in proteins and enzymes to form a mixed disulfide. The reaction between DTNB and sulfhydryl groups is reversible, and the mixed disulfide can be reduced back to the sulfhydryl group using reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.
Biochemical and Physiological Effects:
DTNB has no known direct biochemical or physiological effects. However, it is widely used in biochemical and physiological research to measure the concentration of sulfhydryl groups in proteins and enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DTNB in lab experiments is that it is a relatively simple and inexpensive method for measuring the concentration of sulfhydryl groups in proteins and enzymes. However, there are some limitations to using DTNB. For example, DTNB can react with other thiol-containing compounds, which can lead to inaccurate measurements. Additionally, the reaction between DTNB and sulfhydryl groups is reversible, which can lead to overestimation of the sulfhydryl group concentration.
Orientations Futures
There are several future directions for research on DTNB. One area of research is to develop new methods for measuring the concentration of sulfhydryl groups in proteins and enzymes that are more specific and accurate than DTNB. Another area of research is to study the effects of DTNB on the structure and function of proteins and enzymes. Finally, there is a need for further research on the potential clinical applications of DTNB in the diagnosis and treatment of diseases.
Méthodes De Synthèse
DTNB is synthesized by reacting 2,4,6-trichloro-1,3,5-triazine with 2,6-dimethoxypyrimidine-4-amine. The resulting compound is then reacted with N-(4-aminobenzene) sulfonamide to form DTNB. The synthesis method for DTNB is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
DTNB has been widely used in scientific research for various applications. One of the most common applications of DTNB is to measure the concentration of sulfhydryl groups in proteins and enzymes. DTNB reacts with sulfhydryl groups to form a yellow-colored product, which can be measured spectrophotometrically. This method is widely used in the field of biochemistry to study the structure and function of proteins and enzymes.
Propriétés
Nom du produit |
N-(2,6-dimethoxypyrimidin-4-yl)-4-[[(Z)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]amino]benzenesulfonamide |
|---|---|
Formule moléculaire |
C23H20N6O7S |
Poids moléculaire |
524.5 g/mol |
Nom IUPAC |
N-(2,6-dimethoxypyrimidin-4-yl)-4-[[(Z)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]amino]benzenesulfonamide |
InChI |
InChI=1S/C23H20N6O7S/c1-35-19-12-18(25-22(26-19)36-2)28-37(33,34)16-10-8-14(9-11-16)24-13-17-20(30)27-23(32)29(21(17)31)15-6-4-3-5-7-15/h3-13,24H,1-2H3,(H,25,26,28)(H,27,30,32)/b17-13- |
Clé InChI |
JTDQHKDJFDMAES-LGMDPLHJSA-N |
SMILES isomérique |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N/C=C\3/C(=O)NC(=O)N(C3=O)C4=CC=CC=C4)OC |
SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC=C3C(=O)NC(=O)N(C3=O)C4=CC=CC=C4)OC |
SMILES canonique |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC=C3C(=O)NC(=O)N(C3=O)C4=CC=CC=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(butyrylamino)ethyl]-2-pyridinecarboxamide](/img/structure/B262021.png)
![N-(2-bromophenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}methanesulfonamide](/img/structure/B262025.png)


![N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B262030.png)
![4,5-dimethoxy-2-[[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B262032.png)




![N-[(Z)-benzylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide](/img/structure/B262044.png)
![ethyl 4-{(5Z)-2-imino-5-[4-(4-methylpiperazin-1-yl)-3-nitrobenzylidene]-4-oxo-1,3-thiazolidin-3-yl}benzoate](/img/structure/B262045.png)
![1,5-dimethyl-2-phenyl-4-[(1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)amino]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B262047.png)
